3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound “3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole” is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,3-benzodioxole moiety and a substituted 1,2,3-triazole ring. The 5-methyl group on the triazole further modulates steric and electronic properties. Though direct synthesis data for this compound is unavailable in the provided evidence, analogous 1,2,4-oxadiazole derivatives are typically synthesized via cyclocondensation reactions involving amidoximes and carboxylic acid derivatives under thermal or catalytic conditions .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-11-18(22-24-25(11)13-5-7-14(26-2)16(9-13)27-3)20-21-19(23-30-20)12-4-6-15-17(8-12)29-10-28-15/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTOOSKDLPKIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: This often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,3-triazole ring.
Construction of the Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at various functional groups, including the triazole and oxadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Studies may explore its potential as an antimicrobial agent.
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Medicine
Drug Development: The compound can be investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
a) Substituent Effects on Aromatic Systems
- 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (): Replacing the 3,4-dimethoxyphenyl group with a 3-chloro-2-methylphenyl substituent introduces electron-withdrawing (chloro) and steric (methyl) effects. Key Difference: Chloro groups enhance lipophilicity (logP), whereas methoxy groups improve solubility via polar interactions .
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ():
b) Core Heterocycle Modifications
Pharmacological Implications
- Benzimidazole-Triazole-Thiazole Hybrids (): Though structurally distinct, these hybrids demonstrate how triazole-linked heterocycles can enhance biological activity. Comparison: Methoxy groups in the target compound may improve blood-brain barrier penetration compared to bulkier substituents (e.g., bromophenyl in ).
Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxadiazole class and features a complex structure that includes a benzodioxole moiety and a triazole ring. The chemical formula is with a molecular weight of approximately 364.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that the compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (leukemia) | 0.3 | Induction of apoptosis |
| MOLM13 (monocytic) | 1.2 | Cell cycle arrest |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating hematological malignancies .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In particular, it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against common fungal pathogens such as Candida albicans. The observed MIC was found to be 0.8 µg/mL, indicating its potential as an antifungal agent .
Case Studies
One notable case study involved the application of this compound in a xenograft model of leukemia in mice. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential for clinical development in oncology .
Research Findings and Mechanisms
Research indicates that the biological activity of this compound may be linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, it appears to inhibit the MEK/ERK signaling pathway, which is often dysregulated in cancer cells.
Key Findings:
- Inhibition of MEK/ERK Pathway : The compound downregulates phospho-ERK levels in treated cells.
- Apoptotic Induction : Increased expression of pro-apoptotic factors was observed in treated cancer cells.
These mechanisms highlight the compound's potential as a multi-targeted therapeutic agent .
Q & A
Basic Question: What are the common synthetic routes for preparing 1,2,4-oxadiazole derivatives, and how can they be optimized for this compound?
Methodological Answer:
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives or via Huisgen cycloaddition. For this compound, the triazole-oxadiazole hybrid structure suggests a multi-step synthesis:
- Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted azides and alkynes .
- Step 2 : Coupling the triazole intermediate with a benzodioxolyl moiety using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Optimization : Solvent choice (e.g., DMSO for high polarity) and reflux duration (e.g., 10–18 hours) are critical for yield improvement. Catalysts like K₂CO₃ or TBAH (tetrabutylammonium hydroxide) enhance reaction efficiency .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound’s conformation?
Methodological Answer:
Discrepancies often arise from approximations in density functional theory (DFT) calculations versus experimental crystal packing effects. To address this:
- Experimental Validation : Perform single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. For example, dihedral angles between the oxadiazole and triazole rings can be measured and compared to DFT-optimized geometries .
- Crystal Packing Analysis : Use WinGX or ORTEP to visualize intermolecular interactions (e.g., weak C–H⋯N hydrogen bonds) that may distort the molecule’s gas-phase conformation .
- Statistical Validation : Apply R-factors and data-to-parameter ratios (e.g., 16.1 in related structures) to assess the reliability of the crystallographic model .
Basic Question: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy groups at δ ~3.89 ppm, benzodioxole OCH₂O at δ ~5.93 ppm). NOESY or HSQC can confirm spatial arrangements .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed vs. calculated M⁺ peaks) and detects isotopic patterns for bromine/chlorine substituents .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretches in oxadiazole at ~1600 cm⁻¹) .
Advanced Question: How can researchers design experiments to evaluate the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
- Potentiometric Titrations : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values and assess protonation-dependent stability. Measure half-neutralization potentials (HNPs) to identify degradation thresholds .
- Accelerated Stability Studies : Expose the compound to acidic/basic buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
- Solubility Screening : Use dynamic light scattering (DLS) to assess aggregation in polar (DMSO) vs. non-polar (hexane) solvents.
Basic Question: What computational tools are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses with receptors (e.g., anticonvulsant targets like GABA receptors). Validate docking scores with experimental IC₅₀ values .
- MD Simulations : GROMACS or AMBER for simulating ligand-receptor dynamics over 100+ ns. Analyze root-mean-square deviation (RMSD) to assess binding stability .
- Pharmacophore Modeling : MOE or Phase to identify critical functional groups (e.g., triazole’s hydrogen-bonding capacity) for activity .
Advanced Question: How can researchers address low yields in the final cyclization step during synthesis?
Methodological Answer:
- Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh₃)₄ for cross-coupling vs. CuI for CuAAC) to improve regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30–60 minutes under controlled temperature (80–120°C) to minimize side reactions .
- Workup Optimization : Use ethanol-water mixtures for recrystallization to enhance purity without yield loss .
Basic Question: What are the key metrics for assessing this compound’s potential pharmacological activity?
Methodological Answer:
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for neurodegenerative applications) using Ellman’s method .
- ADMET Profiling : Predict logP (octanol-water partition coefficient) and CYP450 inhibition using SwissADME or ADMETLab .
- Cytotoxicity Screening : MTT assays on HEK293 or HepG2 cells to establish therapeutic indices .
Advanced Question: How can crystallographic data be leveraged to explain discrepancies in biological activity across analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare crystal structures of active vs. inactive analogs. For example, a dihedral angle >80° between oxadiazole and triazole rings may reduce binding affinity .
- Electron Density Maps : Analyze residual density peaks in SHELXL-refined structures to identify disordered solvent or counterions that may interfere with assays .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) to correlate packing efficiency with solubility/bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
